molecular formula C7H3F2NS B1349929 2,3-Difluorophenyl isothiocyanate CAS No. 363179-57-1

2,3-Difluorophenyl isothiocyanate

Cat. No.: B1349929
CAS No.: 363179-57-1
M. Wt: 171.17 g/mol
InChI Key: LXZMTMXKVJBKNI-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3F2NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S.

Scientific Research Applications

2,3-Difluorophenyl isothiocyanate has several scientific research applications:

Future Directions

While there is limited information on the future directions of 2,3-Difluorophenyl isothiocyanate, the compound’s potential for synthesis reactions and its antimicrobial properties suggest that it could be further explored in these areas .

Biochemical Analysis

Biochemical Properties

2,3-Difluorophenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable thiourea linkages . This interaction can modify the activity of enzymes and proteins, making this compound a useful reagent for studying protein function and enzyme mechanisms.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit certain enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and enzymes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway helps to detoxify this compound and facilitate its excretion from the body. Additionally, this compound can modulate metabolic flux by inhibiting key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can bind to albumin in the bloodstream, which helps to transport it to different tissues . Once inside cells, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis . Additionally, this compound can accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorophenyl isothiocyanate can be synthesized from 2,3-difluoroaniline through a reaction with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at room temperature. The mixture is stirred for several hours, and the product is isolated by partitioning between ethyl acetate and water, followed by concentration of the organic layer .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely involve similar reagents and conditions as the laboratory synthesis but scaled up to accommodate industrial production volumes.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions with this compound include thiourea derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isothiocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • Phenyl isothiocyanate

Uniqueness

2,3-Difluorophenyl isothiocyanate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

1,2-difluoro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMTMXKVJBKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374277
Record name 1,2-difluoro-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363179-57-1
Record name 1,2-difluoro-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-difluoro-3-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a solution of 2,3-difluoroaniline (1.0 g, 7.74 mmol) in 30 mL of toluene at room temperature, thiophosgene (0.91 mL, 11.6 mmol) and triethylamine (1.3 mL, 11.6 mmol) was added. The mixture was stirred at room temperature for 16 hours. The mixture was partitioned between ethyl acetate and water. The combined organic layer was then concentrated to give the desired product (910 mg, 68%). 1H NMR (CDCl3) δ 6.98 (m, 2H), 7.11 (m, 1H).
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1.3 mL
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30 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

The title compound, MS (ISP): m/e=347.3 (M+H+), was prepared as for example 1, steps A to C. Step A was performed using 1,2-difluoro-3-isothiocyanato-benzene and yielded 5-(2,3-difluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester. This was hydrolized in step B to 5-(2,3-difluoro-phenylamino)-thiazole-4-carboxylic acid, which was reacted with 6-methyl-pyridin-2-ylamine in step C. 1,2-Difluoro-3-isothiocyanato-benzene was prepared as in example 96, starting from 2,3-difluoro-phenylamine.
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